Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Description
Contextual Significance of Chiral Carbamates as Synthetic Intermediates
Chiral carbamates are a cornerstone of modern asymmetric synthesis, valued for their dual role as both protecting groups and stereodirecting elements. The carbamate (B1207046) functional group is chemically robust, providing stability under a wide range of reaction conditions, yet it can be removed reliably when needed. acs.org This stability prevents unwanted side reactions at the nitrogen atom, making them superior to simpler amine functionalities in many multi-step syntheses. acs.org
The incorporation of chirality into the carbamate structure, or the attachment of a carbamate to a chiral molecule, creates a powerful tool for inducing stereoselectivity in subsequent chemical transformations. nih.gov Researchers have successfully utilized chiral carbamates in various reactions, including asymmetric lithiation and rearrangement processes, to generate new stereocenters with a high degree of control. nih.gov Furthermore, the carbamate moiety can influence the conformational preferences of a molecule, which can be exploited to direct the approach of reagents in a stereoselective manner. Their ability to act as peptide bond surrogates also makes them highly relevant in medicinal chemistry for creating peptidomimetics with enhanced stability and bioavailability. acs.org The development of catalytic methods for the enantioselective synthesis of carbamates continues to be an active area of research, highlighting their importance as intermediates for valuable chiral compounds. rsc.org
Overview of (2R)-Hydroxypropyl Moieties in Pharmaceutical and Fine Chemical Synthesis
The (2R)-hydroxypropylamine structural motif, which forms the core of Benzyl (B1604629) N-[(2R)-2-hydroxypropyl]carbamate, is derived from (R)-1-aminopropan-2-ol. This chiral 1,2-amino alcohol is a prevalent and vital building block in the synthesis of numerous pharmaceutical agents. wikipedia.org The specific spatial arrangement of the amino and hydroxyl groups is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.
The (R)-enantiomer of 1-aminopropan-2-ol (B43004) is of particular biochemical importance as it is a key component in the biosynthesis of cobalamin (vitamin B12). In this natural process, it serves as the linker between the corrin (B1236194) ring and the nucleotide loop. This biological precedent underscores the significance of this specific chiral scaffold. In synthetic applications, (R)-1-aminopropan-2-ol is employed as an intermediate in the production of various pharmaceuticals. Its bifunctional nature allows it to be readily incorporated into larger molecules, with the chiral center providing the necessary stereochemical information for biological activity.
Research Trajectory and Unexplored Avenues for Benzyl N-[(2R)-2-hydroxypropyl]carbamate
A review of the scientific literature indicates that this compound is not itself the subject of extensive research focus. Instead, its presence is noted primarily in chemical catalogs and databases as a commercially available synthetic intermediate. This suggests that its research trajectory is implicitly linked to the synthesis of other target molecules rather than being a focus of standalone investigation. The compound represents a ready-to-use, Cbz-protected form of a valuable chiral amine, (R)-1-aminopropan-2-ol. nih.gov The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines, known for its stability and its susceptibility to removal via catalytic hydrogenation, allowing for the unmasking of the primary amine under mild conditions.
The primary role of this compound is therefore as a foundational element for building more complex chiral structures. The unexplored avenues for this compound lie in its application as a precursor for novel chemical entities.
Potential research directions include:
Synthesis of Chiral Ligands: The free hydroxyl group can be functionalized, and subsequent deprotection of the amine would yield novel chiral amino alcohol ligands for asymmetric catalysis.
Pharmaceutical Analogues: The molecule can serve as a starting point for the synthesis of analogues of existing drugs that contain a chiral hydroxypropylamine backbone. This would allow for structure-activity relationship (SAR) studies to probe the importance of this moiety.
Derivatization for Bio-conjugation: The hydroxyl group provides a handle for attaching the molecule to larger biomolecules or surfaces, while the protected amine ensures that this site remains available for later-stage reactions.
In essence, the value of this compound is not in its own biological or material properties, but in its potential to be transformed into a wide array of other high-value, enantiomerically pure compounds.
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[(2R)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYZDASODLLCMM-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzyl N 2r 2 Hydroxypropyl Carbamate and Its Analogs
Strategies for Stereoselective Synthesis of the (2R)-Configuration
Achieving the desired (2R)-configuration of Benzyl (B1604629) N-[(2R)-2-hydroxypropyl]carbamate necessitates the use of stereoselective synthetic techniques. These methods are designed to favor the formation of one enantiomer over the other, leading to a product with high optical purity. The primary strategies employed include chiral resolution of a racemic mixture, the use of asymmetric catalysis to guide the formation of the desired stereoisomer, and the stereocontrolled functionalization of already chiral precursors.
Chiral Resolution Techniques and Enantiomeric Enrichment
Chiral resolution is a classical yet effective method for separating a racemic mixture of a chiral compound into its individual enantiomers. For the synthesis of Benzyl N-[(2R)-2-hydroxypropyl]carbamate, this typically involves the resolution of a racemic precursor, such as 1-amino-2-propanol.
One common approach is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer can be treated to remove the resolving agent, yielding the enantiomerically pure amine. For instance, di-O-benzoyl-(+)-tartaric acid anhydride (B1165640) can be reacted with racemic 1-amino-2-propanol to form two diastereomers, N-(2'R-hydroxy)-propyl-2,3-di-O-benzoyl-L-tartaric acid monoamide and its (2'S) counterpart, which can then be separated. researchgate.net
Enzymatic kinetic resolution offers a highly selective alternative. nih.gov In this method, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov This technique can provide high enantiomeric excess (ee) for the desired product.
Chromatographic methods, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), can also be employed for the separation of enantiomers. nih.gov The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. nih.govnih.gov
| Resolution Technique | Description | Key Feature |
| Diastereomeric Salt Crystallization | Reaction of a racemic amine with a chiral resolving agent to form separable diastereomeric salts. | Different physical properties (e.g., solubility) of the diastereomers. |
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | High enantioselectivity of the enzyme. |
| Chiral Chromatography (HPLC) | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Different retention times for each enantiomer. |
Asymmetric Catalysis in Carbamate (B1207046) Formation
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. researchgate.net This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.
A prominent example is the Sharpless asymmetric aminohydroxylation, which allows for the syn-selective preparation of 1,2-amino alcohols from alkenes. organic-chemistry.orgrsc.org This reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity. organic-chemistry.orgnih.gov By selecting the appropriate chiral ligand (either dihydroquinine or dihydroquinidine (B8771983) derivatives), one can favor the formation of either the (R)- or (S)-amino alcohol. organic-chemistry.orgnih.gov The resulting N-protected amino alcohol can then be readily converted to the corresponding carbamate.
Another powerful technique is the asymmetric reduction of prochiral ketones. mdpi.com For instance, an amino ketone precursor can be stereoselectively reduced to the corresponding chiral amino alcohol using a chiral reducing agent or a catalyst. Oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of prochiral ketones is a well-established method for producing chiral secondary alcohols with high enantioselectivity. mdpi.com
Furthermore, the direct asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases has emerged as a powerful biocatalytic method for the synthesis of chiral amino alcohols. frontiersin.orgnih.gov These enzymes can exhibit high stereoselectivity, providing access to the desired (R)- or (S)-amino alcohol with excellent optical purity. frontiersin.orgnih.gov
Stereocontrolled Functionalization of Precursors
This strategy involves starting with a readily available chiral molecule and performing a series of stereocontrolled reactions to build the desired product. The initial stereocenter directs the stereochemistry of subsequent transformations.
One approach is the stereoselective reduction of a chiral β-amino ketone. The stereochemistry of the starting material influences the outcome of the reduction, leading to the formation of a specific diastereomer of the 1,3-amino alcohol.
A highly effective method for the stereocontrolled synthesis of amino alcohols is the ring-opening of a chiral epoxide, which will be discussed in detail in the following section. The inherent chirality of the epoxide precursor dictates the stereochemistry of the resulting amino alcohol.
Formation from Epoxide Intermediates
The ring-opening of chiral epoxides with nitrogen nucleophiles is one of the most direct and widely used methods for the synthesis of enantiomerically pure β-amino alcohols. diva-portal.orgresearchgate.net This approach is particularly valuable due to the commercial availability of both enantiomers of many epoxides, such as propylene (B89431) oxide.
Nucleophilic Ring-Opening of Chiral Oxiranes
The reaction of a chiral oxirane, such as (R)-propylene oxide, with a nitrogen nucleophile is a cornerstone of β-amino alcohol synthesis. researchgate.net The choice of nucleophile is critical. While direct reaction with benzyl carbamate can be challenging, a more common and effective strategy involves a two-step process. First, the epoxide is opened with a suitable amine, such as benzylamine (B48309) or even ammonia (B1221849), followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group.
A patented method describes the ring-opening of chiral epoxypropane with trifluoroacetamide, followed by hydrolysis to yield chiral 1-amino-2-propanol. google.compatsnap.com This intermediate can then be readily converted to this compound. The reaction of (R)-propylene oxide with an amine typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. This results in the inversion of configuration at the site of attack, leading to the formation of the (2R)-amino alcohol.
The reaction conditions can be influenced by various catalysts. Lewis acids are often employed to activate the epoxide ring towards nucleophilic attack. Catalysts such as zinc(II) perchlorate (B79767), indium tribromide, and solid acid catalysts have been shown to promote the aminolysis of epoxides with high yields and regioselectivity. researchgate.net
| Catalyst | Reaction Conditions | Key Advantage |
| Zinc(II) perchlorate hexahydrate | Solvent-free | High chemo-, regio-, and stereoselectivity. organic-chemistry.org |
| Indium tribromide | Mild conditions | Regio- and chemoselective. researchgate.net |
| Solid acid catalysts (e.g., Amberlyst-15) | Mild conditions | High yields and regioselectivity. researchgate.net |
Regioselective and Stereospecific Reactions with Amino Alcohols
The ring-opening of unsymmetrical epoxides, such as propylene oxide, can theoretically lead to two different regioisomers. nih.govacs.org However, under neutral or basic conditions, the reaction is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom (the primary carbon in the case of propylene oxide). mdpi.com This regioselectivity is a key advantage of this synthetic route.
The reaction is also stereospecific. A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. rroij.com In the context of epoxide ring-opening, if one starts with (R)-propylene oxide, the SN2 attack of the amine at the primary carbon results in the formation of the (2R)-amino alcohol exclusively. This stereospecificity ensures that the chirality of the starting epoxide is transferred to the product with high fidelity.
The combination of high regioselectivity and stereospecificity makes the nucleophilic ring-opening of chiral epoxides a powerful and reliable method for the synthesis of enantiomerically pure β-amino alcohols, which are immediate precursors to this compound.
Carbamate Formation and Protecting Group Strategies
The synthesis of complex organic molecules often necessitates the use of protecting groups to mask reactive functional groups, thereby preventing unwanted side reactions. In the context of synthesizing this compound and related structures, the protection of the amine functionality is a critical step. The carboxybenzyl (Cbz) group is a widely employed protecting group for amines, converting them into carbamates. total-synthesis.commasterorganicchemistry.com This strategy is fundamental in multi-step syntheses, particularly in peptide chemistry, where precise control over reactive sites is paramount. total-synthesis.com
The carboxybenzyl (Cbz or Z) protecting group, introduced by Leonidas Zervas and Max Bergmann in 1932, transforms a nucleophilic amine into a significantly less reactive carbamate. total-synthesis.commasterorganicchemistry.com This transformation is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. youtube.com The base neutralizes the hydrochloric acid that is generated during the reaction. total-synthesis.com This method is highly effective for the protection of primary and secondary amines.
The Cbz group effectively suppresses the nucleophilic and basic properties of the amine's nitrogen lone pair. youtube.com This is crucial in the synthesis of molecules like this compound, where the free amine could otherwise react with electrophiles or participate in undesired side reactions. The protection step allows for subsequent chemical modifications at other parts of the molecule, such as the hydroxyl group. A general scheme for the Cbz protection of an amine is shown below:
Reaction: Amine + Benzyl Chloroformate → N-Cbz protected amine (carbamate)
Reagent: Benzyl Chloroformate (Cbz-Cl) youtube.com
Base: Typically a carbonate base or an organic base total-synthesis.com
This method is chemoselective, meaning that the amine group can be protected in the presence of other functional groups, such as hydroxyl groups, without them reacting. ijacskros.com
A key advantage of the Cbz protecting group is its stability under a wide range of reaction conditions. It is generally resistant to basic conditions and most aqueous acidic media, making it compatible with many synthetic transformations. ijacskros.com This stability allows for a broad scope of subsequent chemical reactions to be performed on the protected molecule without affecting the Cbz group.
However, it is important to note that while the Cbz group is stable under many acidic conditions, it can be cleaved by harsh acidic conditions, such as with excess hydrogen bromide (HBr) or hydrogen chloride (HCl). total-synthesis.com The Cbz group is also generally stable to many transition metal-catalyzed reactions, although it can be susceptible to cleavage under certain conditions involving catalysts like Ni(0) or Pd(0). total-synthesis.com
The Cbz group is considered "orthogonal" to many other common protecting groups used in organic synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). total-synthesis.commasterorganicchemistry.com This orthogonality is a significant advantage in complex syntheses, as it allows for the selective removal of one protecting group in the presence of others. masterorganicchemistry.com
| Reagent/Condition | Compatibility with Cbz Group |
| Strong Bases | High |
| Weak to Moderate Acids | High |
| Strong Acids (e.g., HBr) | Low (cleavage can occur) total-synthesis.com |
| Hydrogenation (e.g., H₂/Pd-C) | Low (used for deprotection) masterorganicchemistry.com |
| Nucleophiles | Generally High |
The removal of the Cbz group is most commonly and efficiently achieved through catalytic hydrogenolysis. masterorganicchemistry.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. total-synthesis.com The reaction is clean and proceeds under neutral pH, which is advantageous for sensitive substrates. masterorganicchemistry.com The byproducts of this deprotection are toluene (B28343) and carbon dioxide, which are easily removed from the reaction mixture.
The mechanism of hydrogenolysis involves the reductive cleavage of the carbon-oxygen bond of the carbamate. total-synthesis.com Transfer hydrogenation, using a hydrogen donor like triethylsilane in the presence of a palladium catalyst, can also be employed for Cbz deprotection. missouri.edu
Alternative methods for Cbz deprotection exist for substrates that are not compatible with hydrogenation, for instance, those containing other reducible functional groups. These methods include the use of strong Lewis acids like trimethylsilyl (B98337) iodide (TMSI) or aluminum chloride (AlCl₃). researchgate.netorganic-chemistry.org Additionally, nucleophilic deprotection protocols have been developed, such as using 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.org For certain heterocyclic compounds, deprotection can even be achieved using low-carbon alcohols like methanol (B129727) or ethanol. researchgate.neteurekaselect.com
| Method | Reagents | Conditions |
| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral pH, room temperature total-synthesis.commasterorganicchemistry.com |
| Transfer Hydrogenolysis | Triethylsilane, Pd/C | Mild, neutral conditions missouri.edu |
| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI) or Aluminum chloride (AlCl₃) | Anhydrous conditions researchgate.netorganic-chemistry.org |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | N,N-dimethylacetamide, 75 °C organic-chemistry.org |
| Alcoholysis | Methanol or Ethanol | For specific heterocyclic amines researchgate.neteurekaselect.com |
Derivatization and Scaffold Construction
Once the amine group of this compound is deprotected, it becomes available for further chemical modifications. This allows for the incorporation of the (2R)-2-hydroxypropylamine scaffold into more complex molecular architectures.
The primary amine functionality, revealed after Cbz deprotection, is a nucleophile that can readily undergo N-alkylation reactions. This is a powerful method for building larger molecules by forming new carbon-nitrogen bonds. Traditional N-alkylation methods often involve reacting the amine with alkyl halides. nih.gov
More modern and sustainable approaches include the "borrowing hydrogen" strategy, which allows for the direct N-alkylation of amines with alcohols, producing water as the only byproduct. nih.gov This method is catalyzed by transition metals and is highly atom-economical. The selective mono-N-alkylation of amino alcohols can be challenging but has been achieved through methods like chelation with 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org
The alkylation of the deprotected amine from this compound can be used to attach this chiral building block to a variety of molecular scaffolds, finding application in the synthesis of pharmaceuticals and other functional molecules.
The this compound molecule itself can be modified to create a library of derivatives. The hydroxyl group of the hydroxypropyl moiety is a key site for such derivatization. For example, the hydroxyl group can be esterified or etherified to introduce a wide range of functional groups.
Furthermore, the carbamate linkage itself can be part of a larger polymeric structure. For instance, prazosin, a drug, has been linked to poly-N⁵-(3-hydroxypropyl-L-glutamine) via a carbamate bond to form a drug-polymer conjugate. nih.gov Similarly, various 2-substituted 1,3-propanediol (B51772) dicarbamates have been synthesized for pharmacological investigation. lookchem.com The synthesis of N-(benzyl carbamoyl)-2-hydroxy substituted benzamides has also been reported, showcasing the versatility of carbamate chemistry in generating diverse molecular structures. nih.gov
These derivatization strategies allow for the fine-tuning of the physicochemical properties of the parent molecule, which can be important for various applications.
Stereochemical Investigations and Conformational Analysis
Probing the Absolute Configuration of the (2S)-Stereocenter
The absolute configuration of the stereocenter in N-Cbz-L-alaninol is a critical determinant of its properties. Various techniques can be employed to unambiguously assign this configuration.
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the stereochemistry at a chiral center.
Crystallization: Growing a single crystal of high quality from a suitable solvent system.
Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays to collect diffraction data.
Structure Solution and Refinement: Using the diffraction data to solve the phase problem and refine a model of the crystal structure.
Absolute Configuration Determination: Utilizing anomalous dispersion effects, often quantified by the Flack parameter, to determine the absolute stereochemistry. A Flack parameter close to zero for the assigned stereochemistry confirms the assignment.
For analogous N-Cbz protected amino alcohols, X-ray crystallography has been instrumental in confirming their stereochemical integrity, which is often derived from the chiral pool of natural amino acids. The crystal structure would reveal key intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbamate (B1207046) groups, which influence the crystal packing.
Table 1: Hypothetical Crystallographic Data for a Model Chiral Carbamate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
| Flack Parameter | 0.05(3) |
Note: This table is illustrative and based on typical values for similar organic molecules.
Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.
For N-Cbz protected amino alcohols, the electronic transitions of the phenyl chromophore in the benzyl (B1604629) group are often perturbed by the chiral center. This interaction gives rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the stereocenter. This is often achieved by comparing the experimental spectrum to spectra of known related compounds or to spectra predicted by quantum chemical calculations. Chiroptical sensing methods can streamline this analysis and allow for high-throughput screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity Assessment
NMR spectroscopy is a powerful tool for assessing the diastereomeric purity of a chiral compound. While enantiomers are indistinguishable by NMR under achiral conditions, diastereomers have different chemical and physical properties and thus exhibit distinct NMR spectra.
To assess the enantiomeric purity of a compound like N-Cbz-L-alaninol, it can be converted into a pair of diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct signals in the NMR spectrum, and the ratio of the integrals of these signals corresponds to the diastereomeric (and thus the original enantiomeric) ratio.
In the NMR spectrum of a diastereomeric mixture, both the chemical shifts (δ) and the coupling constants (J) of corresponding protons can differ. For instance, the proton attached to the stereocenter (H2) and the adjacent methylene (B1212753) protons (H1 and H3) would be expected to show different chemical shifts for the two diastereomers.
The analysis would typically involve:
Derivatization: Reaction of the chiral alcohol with a chiral acid (e.g., Mosher's acid) to form diastereomeric esters.
¹H NMR Analysis: Careful integration of well-resolved signals corresponding to each diastereomer. Protons close to the newly formed chiral center in the derivatizing agent often show the largest chemical shift differences.
¹⁹F NMR: If a fluorine-containing derivatizing agent is used, ¹⁹F NMR can be a very sensitive method for quantifying the diastereomeric ratio due to the large chemical shift dispersion of fluorine.
Table 2: Illustrative ¹H NMR Data for Diastereomeric Derivatives
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
|---|---|---|---|
| H2 | 3.95 | 4.05 | 0.10 |
| CH₃ | 1.15 | 1.20 | 0.05 |
| Benzyl CH₂ | 5.10 | 5.12 | 0.02 |
Note: This table is a hypothetical representation to illustrate the principle.
Conformational Landscape and Rotational Isomerism of Benzyl N-[(2S)-2-hydroxypropyl]carbamate
The flexibility of Benzyl N-[(2S)-2-hydroxypropyl]carbamate allows it to adopt multiple conformations in solution. The most significant conformational feature of carbamates is the restricted rotation around the C-N bond of the carbamate group, which can lead to the existence of cis and trans rotamers. For secondary carbamates, the trans conformation is generally favored.
Furthermore, rotation around the C2-C1 and C2-N bonds will lead to different populations of staggered conformations. The relative energies of these conformers are influenced by steric hindrance and intramolecular hydrogen bonding between the hydroxyl group and the carbamate moiety. Computational chemistry methods, in conjunction with NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, are often used to study the conformational preferences of such molecules.
Influence of Stereochemistry on Molecular Recognition
The well-defined three-dimensional arrangement of functional groups in a chiral molecule like Benzyl N-[(2S)-2-hydroxypropyl]carbamate is critical for its interaction with other chiral molecules, a process known as molecular recognition. The specific (S) configuration dictates how the hydroxyl, carbamate, and methyl groups are presented in space.
This stereochemical information is vital in fields such as medicinal chemistry and materials science. For example, if this molecule were a pharmacophore, its (S)-enantiomer might bind effectively to a biological target (like an enzyme or receptor), while the (R)-enantiomer might show significantly lower or no activity. This is because the binding pocket of the biological target is also chiral, and a precise stereochemical match is often required for effective interaction. The N-protecting group, the C-protecting group, and the amino acid side chain can all be recognized by binding sites.
Applications As Chiral Building Blocks in Organic Synthesis
Precursors for Advanced Medicinal Chemistry Intermediates
One of the most significant applications of Benzyl (B1604629) N-[(2R)-2-hydroxypropyl]carbamate and its derivatives is in the synthesis of precursors for potent therapeutic agents, particularly in the area of antiviral drug development.
The core structure of Benzyl N-[(2R)-2-hydroxypropyl]carbamate is embedded within the molecular framework of several key HIV protease inhibitors. HIV protease is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), and its inhibition is a primary strategy in antiretroviral therapy. The (2R)-hydroxypropylamine moiety is a critical pharmacophore that mimics the transition state of the natural substrate of the HIV protease, leading to potent inhibition of the enzyme.
While direct synthetic routes starting from this compound are not always explicitly detailed in publicly available literature, its structural motif is central to the retrosynthetic analysis of several important drugs. For instance, the synthesis of key intermediates for HIV protease inhibitors often involves the elaboration of a chiral amino alcohol core that is structurally analogous to this compound.
The design of HIV protease inhibitors based on the this compound scaffold adheres to several key principles aimed at maximizing potency and pharmacokinetic properties. The central hydroxyl group and the adjacent stereocenter are crucial for binding to the active site of the HIV protease enzyme. The benzyl group can be modified to occupy the hydrophobic pockets of the enzyme, thereby increasing binding affinity. The carbamate (B1207046) group serves as a versatile handle for introducing various substituents that can modulate solubility, bioavailability, and metabolic stability.
Structure-activity relationship (SAR) studies have shown that the stereochemistry of the hydroxypropylamine core is paramount for inhibitory activity. The (2R) configuration is essential for optimal interaction with the aspartic acid residues in the catalytic site of the protease. The design of these inhibitor scaffolds often involves computational modeling and X-ray crystallography to visualize and optimize the interactions between the inhibitor and the enzyme's active site.
The clinical relevance of the this compound scaffold is prominently highlighted in the synthesis of the HIV protease inhibitors Amprenavir and its prodrug, Fosamprenavir. google.comportico.orgnewdrugapprovals.org Although the exact starting material may vary in different synthetic routes, the core structure is assembled to create a key intermediate, (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphonamido)propyl] carbamate. google.comnewdrugapprovals.org
One of the synthetic strategies for Fosamprenavir involves the reaction of (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide with (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate. google.comgoogle.com The former compound contains the critical (2R)-hydroxypropylamine backbone that is structurally related to this compound. This key coupling step is followed by phosphorylation and reduction of the nitro group to yield Fosamprenavir.
The following table outlines the key intermediates and their roles in the synthesis of Fosamprenavir:
| Intermediate | Role in Synthesis |
| (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide | Provides the core (2R)-hydroxypropylamine scaffold necessary for potent HIV protease inhibition. google.comgoogle.com |
| (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate | Acts as an activated carbonyl source to introduce the tetrahydrofuranyl carbamate moiety onto the amino group of the core scaffold. google.comgoogle.com |
| (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphonamido)propyl] carbamate | The resulting key intermediate that incorporates all the necessary structural features before the final phosphorylation and reduction steps to form Fosamprenavir. google.comnewdrugapprovals.org |
Construction of Diverse Heterocyclic and Acyclic Structures
While the application of this compound in the synthesis of HIV protease inhibitors is well-established, its utility as a chiral building block extends to the construction of a broader range of molecular architectures. The bifunctional nature of the molecule, with its nucleophilic hydroxyl and amino groups (after deprotection of the carbamate), allows for its incorporation into various heterocyclic and acyclic scaffolds.
For instance, the amino alcohol moiety can serve as a precursor for the synthesis of chiral oxazolidinones, which are themselves valuable chiral auxiliaries and are present in some biologically active compounds. Furthermore, the hydroxyl group can be converted into a good leaving group, enabling nucleophilic substitution reactions to introduce further diversity. The benzyl group can also be modified or removed, providing additional avenues for structural elaboration. However, specific and detailed examples of the use of this compound for the synthesis of diverse heterocyclic and acyclic structures are not extensively documented in publicly available scientific literature, suggesting that its potential in this area may be underexplored or primarily confined to proprietary research.
Development of Chiral Catalysts and Auxiliaries Utilizing the (2R)-Hydroxypropyl Moiety
The development of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis. The (2R)-hydroxypropylamine unit within this compound possesses the necessary structural features to serve as a scaffold for such applications. The stereodefined 1,2-amino alcohol motif is a common feature in many successful chiral ligands and catalysts used in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalyzed reaction. The benzyl and carbamate groups could be further functionalized to tune the steric and electronic properties of the resulting catalyst or auxiliary. Despite this potential, the direct application of this compound in the development of novel chiral catalysts and auxiliaries is not widely reported in the academic literature. Research in this area has tended to focus on more readily available or synthetically accessible chiral amino alcohols. The exploration of this compound as a precursor to new catalytic systems remains an area with potential for future investigation.
Mechanistic Investigations of Chemical Reactivity and Transformations
Reaction Kinetics and Thermodynamic Parameters of Synthetic Steps
The synthesis of Benzyl (B1604629) N-[(2R)-2-hydroxypropyl]carbamate, commonly achieved through the reaction of (R)-(-)-1-Amino-2-propanol with benzyl chloroformate, is governed by specific kinetic and thermodynamic principles. While detailed quantitative data for this exact reaction is not extensively published, the parameters can be understood by examining analogous solvolysis and aminolysis reactions of benzyl chloroformate.
The reaction rate is influenced by several factors including solvent polarity, temperature, and the concentration of reactants. Studies on benzyl chloroformate solvolysis show a high sensitivity to solvent nucleophilicity and a moderate sensitivity to solvent ionizing power. nih.gov This suggests that the reaction proceeds via a pathway where nucleophilic attack by the amine is a critical rate-determining step. nih.gov The kinetics are typically first-order with respect to both the amino alcohol and the chloroformate.
A representative table of kinetic parameters for a related reaction, the solvolysis of benzyl chloroformate in various solvents, illustrates the influence of the reaction medium on the rate constant.
Elucidation of Reaction Mechanisms for Carbamate (B1207046) Formation and Modification
The formation of Benzyl N-[(2R)-2-hydroxypropyl]carbamate from (R)-(-)-1-Amino-2-propanol and benzyl chloroformate proceeds through a well-established nucleophilic acyl substitution mechanism. total-synthesis.com This reaction is a standard method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine. youtube.com
The mechanism unfolds in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in (R)-(-)-1-Amino-2-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.
Leaving Group Departure: The intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
Deprotonation: A base, typically an organic amine like triethylamine (B128534) or an inorganic base like sodium carbonate, removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final carbamate product, this compound, along with the hydrochloride salt of the base. total-synthesis.com
Modification of the formed carbamate often involves the deprotection of the amine. The Cbz group is renowned for its stability in both acidic and basic conditions but is readily cleaved under reductive conditions. total-synthesis.commasterorganicchemistry.com
Investigations into Stereoselectivity-Governing Factors
The synthesis of this compound is inherently stereoselective due to the principle of substrate control. diva-portal.org The chirality of the final product is dictated by the chirality of the starting material, (R)-(-)-1-Amino-2-propanol.
The key factors governing this stereoselectivity are:
Chiral Starting Material: The synthesis begins with an enantiomerically pure precursor, (R)-(-)-1-Amino-2-propanol, which contains a stereogenic center at the carbon atom bearing the hydroxyl group.
Reaction Site: The carbamate-forming reaction occurs exclusively at the nucleophilic amino group. total-synthesis.com The chiral center (the C2 carbon) is not directly involved in the bond-forming or bond-breaking steps of the reaction.
Retention of Configuration: Because the reaction does not affect any of the bonds to the stereocenter, the original (R) configuration is retained in the final product. This type of reaction, where the stereochemistry of the starting material is preserved in the product, is termed stereospecific.
Therefore, racemization at the chiral center is not a concern under standard reaction conditions for Cbz protection. The preservation of the stereocenter is crucial for applications where specific enantiomers are required, such as in pharmaceutical synthesis. nih.gov
Catalytic Pathways for Functional Group Interconversions
The functional groups within this compound—the benzyl carbamate and the secondary alcohol—can be transformed using various catalytic methods. The most significant of these is the cleavage, or deprotection, of the benzyloxycarbonyl (Cbz) group to liberate the free amine.
Catalytic Hydrogenolysis: This is the most common and efficient method for Cbz group removal. commonorganicchemistry.com The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). acs.org
Mechanism: The process involves the transfer of hydrogen to the molecule, mediated by the catalyst surface. acsgcipr.org The benzyl C-O bond is reductively cleaved by hydrogen gas (H₂). The reaction proceeds through the adsorption of the substrate and hydrogen onto the palladium surface, leading to the breaking of the benzylic C-O bond. acsgcipr.org
Products: The reaction yields the deprotected amine ((R)-1-amino-2-propanol), toluene (B28343), and carbon dioxide, which is released from the unstable carbamic acid intermediate. total-synthesis.com
Conditions: This transformation is typically performed under mild conditions, often at room temperature and atmospheric pressure of hydrogen gas, in solvents like methanol (B129727) or ethanol. commonorganicchemistry.com The use of solid catalysts like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration. acs.org
Other catalytic transfer hydrogenation methods can also be employed, using hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of a catalyst. researchgate.net Additionally, the secondary hydroxyl group can be a site for further catalytic modifications, such as oxidation to a ketone or etherification, depending on the desired synthetic outcome.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of a compound's elemental composition. For Benzyl (B1604629) N-[(2R)-2-hydroxypropyl]carbamate, which has a molecular formula of C₁₁H₁₅NO₃, the calculated exact mass is 209.1052 g/mol .
HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, provides an experimentally measured mass with high precision. The agreement of the measured mass with the calculated value, usually within a narrow tolerance of ±5 parts per million (ppm), serves as definitive evidence for the compound's elemental formula. This level of accuracy allows for the confident differentiation of Benzyl N-[(2R)-2-hydroxypropyl]carbamate from other potential isomers or compounds with the same nominal mass.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment within the molecule.
Structural Elucidation and Purity Determination
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) (CH₂) protons, the protons of the hydroxypropyl chain (CH, CH₂, CH₃), and the protons of the hydroxyl (OH) and amine (NH) groups are expected. nih.gov
The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate (B1207046) group, the aromatic carbons, and the aliphatic carbons of the benzylic and hydroxypropyl moieties. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predicted based on typical values for similar structural motifs. Actual values may vary depending on solvent and concentration.)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (Ar-H) | 7.30 - 7.40 | Multiplet |
| Benzylic (Ar-CH₂) | ~5.10 | Singlet |
| Carbamate (N-H) | ~5.0 - 5.5 | Broad Singlet |
| Propyl (CH-OH) | ~3.90 - 4.00 | Multiplet |
| Propyl (N-CH₂) | ~3.10 - 3.30 | Multiplet |
| Hydroxyl (O-H) | Variable | Broad Singlet |
| Propyl (CH₃) | ~1.15 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on typical values for similar structural motifs. Actual values may vary depending on solvent and concentration.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~156.5 |
| Aromatic (Quaternary) | ~136.7 |
| Aromatic (CH) | 127.5 - 128.5 |
| Benzylic (Ar-CH₂) | ~67.0 |
| Propyl (CH-OH) | ~68.0 |
| Propyl (N-CH₂) | ~48.0 |
| Propyl (CH₃) | ~21.0 |
2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to confirm these assignments. ugm.ac.idnih.gov A COSY experiment establishes correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the entire hydroxypropyl spin system. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, confirming the C-H connectivity and validating the assignments made from the 1D spectra. ugm.ac.id The purity of the sample can also be assessed by the absence of extraneous peaks in the NMR spectra.
Chromatographic Methods for Purification and Analytical Purity
Chromatographic techniques are indispensable for both the purification of this compound and the verification of its chemical and enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Given the chiral nature of the molecule, determining its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (2R) and (2S), leading to their separation in time as they pass through the column.
For carbamates and amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. yakhak.org The separation allows for the quantification of each enantiomer, typically by UV detection, and the calculation of the enantiomeric excess (e.e.), which is a measure of the purity of the desired (2R) enantiomer. Method development involves screening different CSPs and optimizing the mobile phase composition (typically mixtures of hexane (B92381) and an alcohol like isopropanol) to achieve baseline separation. nih.gov
Preparative Chromatography for Compound Isolation
Following its synthesis, this compound must be isolated from reaction byproducts and unreacted starting materials. Preparative column chromatography is the most common method for this purification. The technique operates on the same principles as analytical chromatography but on a larger scale to isolate tangible quantities of the compound.
Silica gel is typically used as the stationary phase due to the moderate polarity of the target carbamate. A solvent system, or eluent, is chosen to provide differential migration of the compound and impurities. For a molecule like this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is generally effective. Fractions are collected and analyzed by a simpler technique, such as Thin-Layer Chromatography (TLC), to identify those containing the pure product, which are then combined and concentrated to yield the isolated compound.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. While specific DFT studies on Benzyl (B1604629) N-[(2R)-2-hydroxypropyl]carbamate are not extensively documented in publicly available literature, data from analogous benzyl carbamate (B1207046) systems can provide valuable insights into its electronic properties and reactivity. scirp.org DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine optimized molecular geometry and various electronic descriptors. scirp.orgnih.gov
Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar benzyl carbamates, DFT calculations have been used to compare different computational methods and basis sets to accurately predict these values. scirp.org
The distribution of electron density can be visualized through electrostatic potential maps, which highlight electrophilic and nucleophilic sites within the molecule. In Benzyl N-[(2R)-2-hydroxypropyl]carbamate, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich (nucleophilic), while the hydrogen of the hydroxyl group and the N-H group are electron-poor (electrophilic). Mulliken charge analysis can quantify the partial charges on each atom, further refining the understanding of the molecule's reactivity profile.
Table 1: Representative Electronic Properties of a Generic Benzyl Carbamate calculated using different DFT methods.
| Parameter | HF/6-31+G(d) | B3LYP/6-31+G(d) | B3LYP/6-311+G(d,p) |
| HOMO Energy (eV) | -9.5 | -7.2 | -7.1 |
| LUMO Energy (eV) | 0.5 | -0.8 | -0.9 |
| HOMO-LUMO Gap (eV) | 10.0 | 6.4 | 6.2 |
Note: The data in this table is illustrative and based on findings for general benzyl carbamates, not specifically this compound, to demonstrate the application of DFT calculations. scirp.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape and understanding its dynamic behavior in different environments.
The conformational flexibility of carbamates is well-documented, with rotation around the C-N bond leading to syn and anti conformers. nih.gov The anti conformation is generally more stable due to steric and electrostatic reasons. nih.gov In this compound, additional rotational freedom exists around the C-O and C-C bonds of the propyl chain.
A study on a structurally similar molecule, Boc-2-amino-1-propanol, which shares the chiral aminopropanol (B1366323) backbone, utilized a combination of spectroscopic techniques and DFT calculations to investigate its conformational preferences. nih.govchemrxiv.org This study revealed the existence of multiple stable conformers, with intramolecular hydrogen bonding playing a significant role in their stabilization. nih.govchemrxiv.org For this compound, it is plausible that an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carbamate moiety could stabilize certain conformations.
MD simulations can track the trajectories of all atoms over time, allowing for the calculation of key structural parameters such as dihedral angles, bond lengths, and radial distribution functions. This data helps in identifying the most populated conformational states and the energy barriers between them.
Table 2: Potential Intramolecular Interactions in this compound.
| Interaction Type | Donor | Acceptor | Potential Effect |
| Hydrogen Bond | N-H | O=C | Stabilizes planar carbamate group |
| Hydrogen Bond | O-H (propyl) | O=C | Influences side-chain conformation |
| π-π Stacking | Benzyl Ring | Benzyl Ring (intermolecular) | Can lead to aggregation at high concentrations |
| Steric Hindrance | Benzyl group and Propyl group | - | Restricts rotation around C-N bond |
Prediction of Stereoselectivity in Novel Reactions
Computational chemistry plays a vital role in predicting the stereochemical outcome of chemical reactions. For a chiral molecule like this compound, understanding how its stereocenter influences the stereoselectivity of reactions is of great interest.
Computational models, often employing DFT, can be used to calculate the transition state energies of different reaction pathways leading to various stereoisomers. nih.gov The Curtin-Hammett principle can then be applied to predict the product distribution based on the calculated energy barriers. The stereoisomer formed via the lowest energy transition state is expected to be the major product.
Recent advancements have also seen the application of machine learning algorithms to predict the stereoselectivity of reactions. arxiv.org These models are trained on large datasets of reactions with known stereochemical outcomes and can learn complex relationships between the structures of reactants, catalysts, and solvents, and the resulting stereoselectivity. arxiv.org While specific predictive models for reactions involving this compound may not exist, the general methodologies are well-established and could be applied to this system. rsc.org
A computational study on the iridium-catalyzed formation of allylic carbamates demonstrated the use of DFT to analyze the stereoselectivity and regioselectivity of the reaction. nih.gov The study involved a detailed analysis of the transition states for the formation of different enantiomers, successfully predicting the major product. nih.gov
In Silico Design of Derivatives for Targeted Research (e.g., enzyme binding affinity)
In silico drug design and molecular modeling are powerful tools for the rational design of new molecules with specific biological activities. Derivatives of this compound could be designed to target specific enzymes by optimizing their interactions with the enzyme's active site.
Molecular docking is a common technique used to predict the binding mode and affinity of a small molecule to a protein target. In this process, the ligand is placed in various orientations and conformations within the protein's binding site, and a scoring function is used to estimate the binding energy. This allows for the rapid screening of a virtual library of derivatives to identify promising candidates.
For instance, if this compound were to be developed as an inhibitor for an enzyme like alcohol dehydrogenase, its structure could be modified to enhance its binding affinity. This could involve adding functional groups that can form specific hydrogen bonds or hydrophobic interactions with key residues in the active site.
MD simulations can then be used to study the stability of the ligand-protein complex and to calculate the binding free energy more accurately using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). These simulations provide a dynamic picture of the binding process and can reveal important details about the role of solvent molecules and conformational changes upon binding.
A study on resveratrol-based carbamates as selective butyrylcholinesterase inhibitors showcased the use of molecular docking and MD simulations to understand the stabilizing interactions between the inhibitors and the enzyme's active site, including π-stacking and hydrogen bonding. mdpi.com
Future Research Directions and Potential Methodological Advancements
Green Chemistry Approaches in the Synthesis of Benzyl (B1604629) N-[(2R)-2-hydroxypropyl]carbamate
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and enhance safety. Future research in the synthesis of Benzyl N-[(2R)-2-hydroxypropyl]carbamate will likely focus on several key areas of green chemistry.
Alternative Carbonyl Sources: Conventional methods for carbamate (B1207046) synthesis often rely on hazardous reagents like phosgene (B1210022) and its derivatives. rsc.orgnih.gov A significant area of future research is the expanded use of benign and renewable C1 sources. Carbon dioxide (CO2) stands out as an ideal alternative, being non-toxic, abundant, and inexpensive. rsc.org Research will likely focus on developing more efficient catalysts for the direct carboxylation of (2R)-1-aminopropan-2-ol with CO2, followed by reaction with benzyl alcohol or a benzyl halide. rsc.orgchemistryviews.org Another promising green alternative is the use of urea (B33335) as a carbonyl source, which can react with amines and alcohols over heterogeneous catalysts to form carbamates, avoiding toxic intermediates. rsc.org
Sustainable Solvents and Catalysts: The development of reactions in environmentally friendly solvents, such as water, supercritical CO2, or bio-based solvents, is a critical goal. acs.orgresearchgate.net For instance, deep eutectic solvents (DESs) have been shown to be effective media for the synthesis of carbamates from CO2. acs.org Furthermore, the design of reusable, solid-supported catalysts can simplify purification processes and reduce waste. chemistryviews.org A recent study demonstrated a method for producing carbamates directly from Boc-protected amines using a simple base, eliminating the need for metal catalysts and toxic reagents. rsc.orgresearchgate.netrsc.org
Atom Economy and Process Intensification: Future methodologies will aim to maximize atom economy by designing synthetic routes where the majority of atoms from the reactants are incorporated into the final product. One-pot syntheses and telescoping reactions, where intermediates are not isolated, will be crucial in minimizing solvent use and waste generation. chemistryviews.org The development of continuous flow processes for carbamate synthesis represents a significant advancement in process intensification, allowing for better control, improved safety, and potentially higher yields. acs.orgnih.gov
| Parameter | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Carbonyl Source | Phosgene, Chloroformates, Isocyanates nih.gov | Carbon Dioxide (CO2), Urea, Dialkyl Carbonates rsc.orgrsc.org |
| Reagents & Catalysts | Often requires toxic reagents and metal catalysts rsc.org | Biocatalysts, reusable solid-supported catalysts, simple bases chemistryviews.orgnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, deep eutectic solvents (DESs), bio-solvents acs.org |
| Process | Multi-step batch processes with intermediate purification | One-pot synthesis, continuous flow reactors, enzymatic cascades chemistryviews.orgnih.gov |
| Waste Profile | High E-factor (environmental factor), hazardous byproducts | Lower E-factor, reduced waste, benign byproducts (e.g., water) |
Chemoenzymatic Synthesis and Biocatalysis for Enhanced Stereocontrol
Achieving high stereoselectivity is paramount in the synthesis of chiral molecules. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer powerful solutions for constructing the stereogenic center in this compound.
Enzymatic Synthesis of Chiral Precursors: The key precursor, (2R)-1-aminopropan-2-ol, can be synthesized with high enantiomeric purity using biocatalytic methods. nih.gov Amine transaminases (ATAs or TAs) are particularly valuable enzymes that can convert a prochiral ketone (1-hydroxyacetone) into the corresponding chiral amine using an amino donor. nih.govmdpi.com Future research will focus on discovering and engineering novel transaminases with improved substrate scope, stability, and activity under process conditions. researchgate.netscispace.com Additionally, engineered amine dehydrogenases (AmDHs) represent another class of enzymes capable of asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org
Enzymatic Carbamoylation: While the carbamate linkage is typically formed through chemical methods, recent discoveries have shown that some enzymes exhibit promiscuous activity that can be harnessed for carbamate synthesis. For example, certain esterases and acyltransferases can catalyze the aminolysis of carbonates to form carbamates, often in aqueous media. nih.gov Exploring and engineering these enzymes could lead to a fully enzymatic, one-pot synthesis of the target molecule from simple precursors, operating under mild, environmentally friendly conditions.
| Enzyme Class | Reaction | Advantage for Stereocontrol | Reference |
|---|---|---|---|
| Transaminases (TAs) | Asymmetric amination of a ketone to a chiral amine | Direct formation of the chiral amine precursor with high enantiomeric excess (>99% ee) | nih.govmdpi.com |
| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of a ketone | High stereoselectivity using ammonia (B1221849) as the amino donor | frontiersin.org |
| Esterases / Acyltransferases | Carbamate formation via aminolysis of carbonates | Enables enzymatic formation of the carbamate bond under mild, aqueous conditions | nih.gov |
| Dioxygenases / Decarboxylases | Enzymatic cascade for amino alcohol synthesis from amino acids | Provides alternative biocatalytic routes to chiral amino alcohol building blocks | nih.gov |
Exploration of Novel Reactivity Patterns for the Hydroxypropyl Carbamate Scaffold
The this compound scaffold possesses multiple functional groups—the secondary alcohol, the carbamate N-H, and the aromatic ring—that can be targets for further chemical modification. Exploring novel reactivity can lead to the synthesis of new derivatives with potentially valuable properties.
Derivatization and Functionalization: Future work could explore the selective derivatization of the secondary hydroxyl group to introduce new functionalities. ukzn.ac.za This could include esterification, etherification, or conversion to other functional groups to modulate the molecule's physical and chemical properties. Similarly, the carbamate nitrogen, once deprotonated, could be alkylated or otherwise functionalized. researchgate.net
Ring-Opening and Ring-Expansion Strategies: An innovative research direction involves using related heterocyclic scaffolds as precursors. For example, the regioselective ring-opening of appropriately substituted N-benzylcarbamoyl azetidines with nucleophiles could provide a convergent route to the hydroxypropyl carbamate backbone. magtech.com.cnnih.gov The reactivity of azetidines is influenced by electronic and steric factors, and their ring strain makes them susceptible to ring-opening reactions, often catalyzed by Lewis acids. researchgate.netnih.gov Conversely, ring-expansion reactions of smaller heterocycles, such as aziridine (B145994) carbamates, could also be explored to form larger, functionalized rings that incorporate the core scaffold. morressier.com
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The intersection of data science and chemistry is creating powerful new tools for synthetic planning and optimization. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how synthetic routes are designed and executed. mdpi.com
Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways to this compound. acs.orgbiopharmatrend.com By analyzing vast databases of chemical reactions, these algorithms can identify non-intuitive disconnections and suggest starting materials that are commercially available and cost-effective, potentially reducing the number of synthetic steps. mdpi.com
Reaction Condition Optimization: Machine learning models can predict the optimal conditions (e.g., catalyst, solvent, temperature, time) for a given reaction with high accuracy, minimizing the need for extensive empirical screening. beilstein-journals.org By training on historical reaction data, these models can identify complex relationships between reactants and conditions to maximize yield and selectivity. preprints.orgnih.gov This is particularly valuable for complex, multi-parameter reactions like stereoselective transformations.
Predicting Stereoselectivity: A significant challenge in chiral synthesis is predicting the enantiomeric outcome of a reaction. ML models are being developed to quantitatively predict the stereoselectivity of asymmetric reactions based on the structures of the substrate, catalyst, and reagents. researchgate.netarxiv.org Such predictive power would drastically accelerate the development of highly stereoselective syntheses for the target compound, allowing chemists to select the most promising catalyst systems in silico before entering the lab. nih.govbohrium.com
| AI/ML Application | Description | Potential Impact on Synthesis |
|---|---|---|
| Retrosynthesis Planning | Algorithms analyze a target molecule and propose synthetic routes based on known chemical reactions. acs.org | Accelerates discovery of novel, efficient, and cost-effective synthetic pathways. |
| Reaction Optimization | ML models predict reaction outcomes (e.g., yield) under various conditions to identify the optimal setup. beilstein-journals.org | Reduces experimental effort, minimizes waste, and improves reaction efficiency and reproducibility. |
| Stereoselectivity Prediction | Models are trained to predict the enantiomeric or diastereomeric ratio of a reaction. researchgate.netbohrium.com | Enables rational design of asymmetric syntheses and accelerates catalyst discovery. |
| Forward Reaction Prediction | Predicts the likely products and side products of a given set of reactants and conditions. biopharmatrend.com | Helps chemists anticipate potential challenges and design more robust reaction protocols. |
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of Benzyl N-[(2R)-2-hydroxypropyl]carbamate in synthetic samples?
- Methodological Answer :
- Identification : Use the CAS registry number (if available) to cross-reference databases like PubChem, Beilstein, or ChEBI for structural validation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure. For example, characteristic peaks for the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and the hydroxypropyl moiety (broad -OH signal near δ 1.5–2.5 ppm) should be observed .
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) can quantify impurities. Melting point determination (e.g., comparing experimental values to literature data, such as 103–105°C for related carbamates ) is also a reliable method.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Collect solid material using a vacuum with a HEPA filter and dispose in chemical waste containers. Avoid water flushing to prevent environmental release .
- Storage : Store in sealed containers under dry, inert conditions (e.g., argon atmosphere) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the (2R)-2-hydroxypropyl moiety while maintaining stereochemical integrity?
- Methodological Answer :
- Chiral Pool Synthesis : Start with enantiomerically pure (2R)-2-hydroxypropylamine derivatives. Protect the amine with a benzyl carbamate group (Cbz) using benzyl chloroformate in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO₃) .
- Stereoselective Reduction : For intermediates like ketones, employ asymmetric reduction using catalysts such as (R)- or (S)-BINAP-Ru complexes to achieve >95% enantiomeric excess (ee) .
- Characterization : Confirm stereochemistry via polarimetry or chiral HPLC. Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15° for related (2R)-configured carbamates ).
Q. How can researchers resolve contradictions in NMR chemical shifts observed across different studies?
- Methodological Answer :
- Solvent Effects : Record NMR spectra in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts. For example, hydroxyl proton shifts vary significantly with solvent polarity .
- Advanced NMR Techniques : Use 2D methods like COSY (to identify coupling networks) and HSQC (to correlate ¹H-¹³C signals) for unambiguous peak assignment. For instance, the carbamate carbonyl (C=O) typically appears at δ 155–160 ppm in ¹³C NMR .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., benzyl carbamates with similar substituents ).
Q. What computational methods are suitable for predicting physicochemical properties, and how do they compare with experimental data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict solubility and stability in solvents (e.g., logP values for hydrophobicity). Compare results with experimental partition coefficients .
- Density Functional Theory (DFT) : Calculate infrared (IR) spectra and compare with experimental FT-IR data to validate functional group vibrations (e.g., C=O stretch at ~1700 cm⁻¹) .
- Limitations : Address discrepancies (e.g., melting point predictions may deviate by ±10°C due to crystal packing effects not modeled computationally) .
Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated solution in acetone/hexane to obtain single crystals. For related carbamates, hydrogen bonds (e.g., N–H⋯O=C) stabilize the lattice, with bond lengths of ~2.8–3.0 Å .
- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refine structures using SHELXL, achieving R-factors <0.05 .
- Applications : Analyze packing motifs to predict stability; for example, π-π stacking of benzyl groups may enhance thermal resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
